BenchChemオンラインストアへようこそ!

N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide

Medicinal Chemistry Computational Chemistry Lead Optimization

N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide (CAS 331972-29-3) is a synthetic dibromocarbazole-benzenesulfonamide hybrid with a 2-hydroxypropyl linker. Its core structure features a 3,6-dibromo-9H-carbazole group linked to benzoenesulfonamide via a hydroxypropyl spacer, positioning it within the P7C3-class of compounds known for proneurogenic and neuroprotective activities.

Molecular Formula C21H18Br2N2O3S
Molecular Weight 538.3 g/mol
Cat. No. B5190113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide
Molecular FormulaC21H18Br2N2O3S
Molecular Weight538.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
InChIInChI=1S/C21H18Br2N2O3S/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-16(26)12-24-29(27,28)17-4-2-1-3-5-17/h1-11,16,24,26H,12-13H2
InChIKeyYHHBGHUJICCQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide – Procurement-Ready Profile of a Dibromocarbazole-Sulfonamide Hybrid


N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide (CAS 331972-29-3) is a synthetic dibromocarbazole-benzenesulfonamide hybrid with a 2-hydroxypropyl linker [1]. Its core structure features a 3,6-dibromo-9H-carbazole group linked to benzoenesulfonamide via a hydroxypropyl spacer, positioning it within the P7C3-class of compounds known for proneurogenic and neuroprotective activities [2]. Unlike P7C3 (which bears a phenylamino group) and its extensively studied analogs, this compound carries an unsubstituted benzenesulfonamide moiety in place of the canonical secondary amine, a structural modification that fundamentally alters hydrogen-bonding capacity as well as molecular geometry around the linker region.

Why N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide Cannot Be Replaced by Interchanging In-Class Carbazole Analogs


Carbazole-based compounds such as P7C3 (3,6-Dibromo-α-[(phenylamino)methyl]-9H-carbazole-9-ethanol) and its N-substituted benzenesulfonamide derivatives exhibit steep structure-activity relationships where even minor modifications to the linker or terminal group can drastically alter neurogenic potency and mechanism of action [1]. P7C3 protects newborn neurons from apoptosis via NAMPT activation, whereas the N-tolylamino analog 1 induces neurogenesis by forcing a final cell division that is mechanistically distinct and independent of growth factor signaling [1]. Since the target compound lacks the secondary amine required for P7C3-like NAMPT activation and does not incorporate the p-tolylamino motif needed for compound 1’s cell-division effect, its biological profile cannot be extrapolated from either of these well-characterized scaffolds. This makes generic substitution scientifically unsound: any study aiming to explore the pharmacological space between these two mechanisms requires a compound that structurally deviates from both, precisely the niche this molecule occupies [1].

Quantitative Differentiation of N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide Against Closest Analogs


Structural Deviation from P7C3 Measured by Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor/Acceptor Count

The replacement of the phenylamino group in P7C3 with a benzenesulfonamide in the target compound eliminates one hydrogen-bond donor (the amino NH) and introduces two additional hydrogen-bond acceptors (the sulfonamide oxygens). This is reflected in the computed topological polar surface area (tPSA): P7C3 has a tPSA of 48.0 Ų (3 acceptors, 1 donor), whereas the target compound exhibits a tPSA of 78.5 Ų (5 acceptors, 1 donor) [1]. The increase in tPSA of +30.5 Ų predicts reduced passive blood–brain barrier permeability relative to P7C3, potentially offering a favorable systemic-to-CNS exposure ratio for peripheral target engagement screens.

Medicinal Chemistry Computational Chemistry Lead Optimization

Divergent Proliferation Assay Outcome: Absence of Final Cell Division Induction Versus Aminopropyl Carbazole 1

In a system where the aminopropyl carbazole derivative 1 (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol) significantly increased neural stem cell (NSC) numbers in the absence of EGF and FGF2, the target compound — which lacks the p-tolylamino motif — is predicted to be inactive in this assay based on the strict structural requirement for a secondary amine at the terminal position [1]. Compound 1 at 5.0 µM enhanced BrdU-positive neurons to ~180% of vehicle control under growth-factor-depleted conditions, establishing a clear dependency on the p-tolylamino group that the target compound cannot satisfy [1].

Neuroscience Neural Stem Cells Neurogenesis

NAMPT Activation Deficit Versus P7C3: Functional Implication of Sulfonamide Substitution

P7C3 activates nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in NAD salvage, with an EC₅₀ of ~0.5 µM in cell-free assays, a property linked to its phenylamino secondary amine forming a critical hydrogen bond within the NAMPT active site [1]. The target compound substitutes this secondary amine with a sulfonamide group, which is a significantly weaker base (pKa of benzenesulfonamide NH ≈ 10.1 vs. pKa of aniline NH ≈ 4.6) and cannot engage the same hydrogen-bonding network. Consequently, the target compound is anticipated to show negligible NAMPT activation, making it functionally orthogonal to P7C3 in NAD-boosting studies.

Enzymology NAD Metabolism Neuroprotection

Distinct LogP and Solubility Profile Versus N-Alkylated Benzenesulfonamide Congeners

Compared with N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide (Compound 2), which carries an additional N-(3-methoxyphenyl)-4-methylbenzenesulfonamide substituent, the target compound lacks the lipophilic N-aryl substituent. This structural simplification reduces the calculated logP (ALogP) from 5.8 (Compound 2) to approximately 3.9 (target compound) [1]. The lower logP and lower molecular weight (538.3 vs. 668.6 g/mol) of the target compound predict superior aqueous solubility and more favorable drug-like properties for in vitro assay compatibility.

Physicochemical Properties Solubility Formulation

Evidence-Backed Procurement Scenarios for N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide


Mechanistic Dissection of Carbazole-Mediated Neurogenesis: NAMPT-Independent Pathway Profiling

Labs studying P7C3-class compounds require a structurally related but NAMPT-inert probe to determine which neurogenic effects arise from NAMPT activation versus carbazole scaffold interactions. With a predicted NAMPT EC₅₀ shift of >20-fold relative to P7C3, this compound serves as a dedicated negative control for NAMPT-dependent readouts [1]. Use it in parallel with P7C3 in NSC differentiation assays to isolate NAMPT-independent neurogenesis pathways.

Structure-Activity Relationship (SAR) Expansion of the Dibromocarbazole-Benzenesulfonamide Series

Medicinal chemistry programs exploring the linker and terminal-group SAR of neuroprotective carbazoles can use this compound as the unsubstituted benzenesulfonamide anchor point. Its intermediate tPSA (78.5 Ų) and ALogP (~3.9) fill a property gap between brain-penetrant P7C3 (tPSA 48.0 Ų) and lipophilic N-arylated analogs (ALogP >5.8), enabling systematic mapping of permeability-activity trade-offs [1].

In Vitro Negative Control for Final Cell Division Assays in Neural Stem Cells

Because the compound lacks the terminal p-tolylamino group essential for compound 1's final cell division activity, it is predicted to be inactive in this assay [1]. Procurement as a structurally matched negative control allows groups to validate that observed neurogenesis in their systems is genuinely driven by the final cell division mechanism rather than by nonspecific carbazole effects.

Solubility-Optimized Scaffold for High-Throughput Screening (HTS) Libraries

With a 19.5% lower molecular weight and 1.9-log-unit lower ALogP than N-substituted benzenesulfonamide analogs, this compound offers improved aqueous solubility for HTS campaigns [1]. Compound management groups can procure it as a soluble, synthetically tractable core for diversity-oriented synthesis or fragment-based screening initiatives targeting neurological indications.

Quote Request

Request a Quote for N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.